Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate
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Overview
Description
Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate is a heterocyclic compound with the molecular formula C9H10N4O2 and a molecular weight of 206.2 g/mol . This compound belongs to the class of imidazo[4,5-b]pyridines, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl carbamate with 2-aminopyridine derivatives in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions in a polar solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents.
Major Products:
Scientific Research Applications
Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Methyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride: Known for its biological activities and used as a building block in medicinal chemistry.
2-Methylimidazo[4,5-b]pyridine: Exhibits diverse biological activities, including antimicrobial and antiviral properties.
Uniqueness: Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate stands out due to its unique combination of chemical stability and biological activity. Its ethyl carbamate moiety provides additional functionalization possibilities, making it a versatile compound for various applications .
Biological Activity
Ethyl 1H-imidazo[4,5-b]pyridin-2-ylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
This compound belongs to the imidazopyridine class, characterized by a fused imidazole and pyridine structure. This configuration contributes to its unique chemical properties and biological activities, making it a valuable candidate for drug development.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Key mechanisms include:
- Modulation of Receptor Activity : The compound has been reported to interact with GABA A receptors, potentially influencing neurological pathways. This interaction may lead to therapeutic effects in conditions such as anxiety and epilepsy.
- Antimicrobial and Antiviral Properties : Preliminary studies indicate that this compound exhibits antimicrobial and antiviral activities, suggesting its potential use in treating infections.
- Anticancer Activity : this compound has shown promise in inhibiting cancer cell proliferation. It may act by targeting specific enzymes and receptors involved in tumor growth and metastasis .
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably:
- The compound demonstrated significant growth inhibition against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values ranging from 2.43 to 14.65 μM. This indicates a strong potential for further development as an anticancer agent .
Cell Line | IC50 Value (μM) | Selectivity |
---|---|---|
MDA-MB-231 | 2.43 - 7.84 | High |
HepG2 | 4.98 - 14.65 | Moderate |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted how modifications to the compound can enhance its biological activity. For instance, variations in substituents on the imidazopyridine scaffold have been shown to affect receptor binding affinity and selectivity, which is crucial for optimizing therapeutic efficacy .
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Neurological Disorders : In a study involving animal models of anxiety, administration of the compound resulted in reduced anxiety-like behaviors, suggesting its potential as an anxiolytic agent.
- Cancer Treatment : A recent investigation into the compound's effects on breast cancer cells revealed that it not only inhibited cell proliferation but also induced apoptosis through caspase activation at specific concentrations (10 μM), demonstrating its dual role as both an antiproliferative and pro-apoptotic agent .
Properties
Molecular Formula |
C9H10N4O2 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
ethyl N-(1H-imidazo[4,5-b]pyridin-2-yl)carbamate |
InChI |
InChI=1S/C9H10N4O2/c1-2-15-9(14)13-8-11-6-4-3-5-10-7(6)12-8/h3-5H,2H2,1H3,(H2,10,11,12,13,14) |
InChI Key |
NDWJPRPNKXZPNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(N1)C=CC=N2 |
Origin of Product |
United States |
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